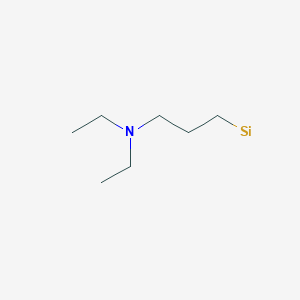
CID 21360337
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-silylpropan-1-amine is an organic compound that belongs to the class of amines. It features a silicon atom bonded to a propyl chain, which is further connected to a nitrogen atom bearing two ethyl groups. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-silylpropan-1-amine typically involves the reaction of a silyl halide with a suitable amine. One common method is the reaction of 3-chloropropylsilane with diethylamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silyl group. The general reaction scheme is as follows:
3-chloropropylsilane+diethylamine→N,N-Diethyl-3-silylpropan-1-amine+HCl
Industrial Production Methods
On an industrial scale, the production of N,N-Diethyl-3-silylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-silylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form simpler amines or silanes.
Substitution: The silyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkoxides like sodium methoxide (NaOMe) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol or siloxane compounds, while substitution reactions can produce a variety of silyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-silylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-silylpropan-1-amine involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The ethyl groups on the nitrogen atom provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-3-silylpropan-1-amine
- N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
Uniqueness
N,N-Diethyl-3-silylpropan-1-amine is unique due to its specific combination of a silyl group and a diethylamine moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the silyl group allows for versatile functionalization, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C7H16NSi |
|---|---|
Molekulargewicht |
142.29 g/mol |
InChI |
InChI=1S/C7H16NSi/c1-3-8(4-2)6-5-7-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
GSYJROOFAHHQCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


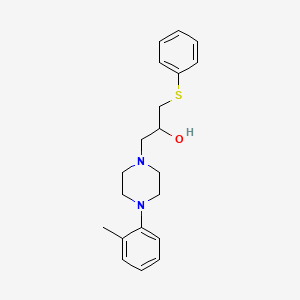
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
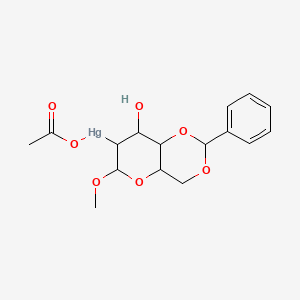
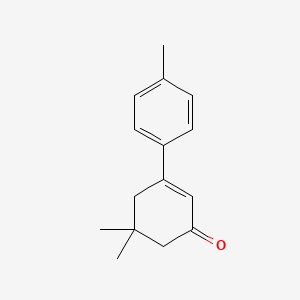
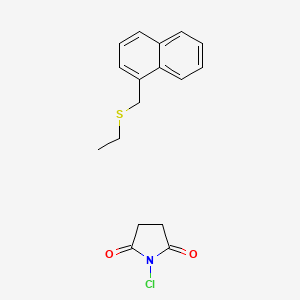
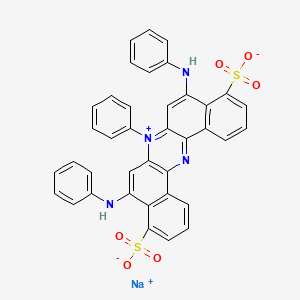

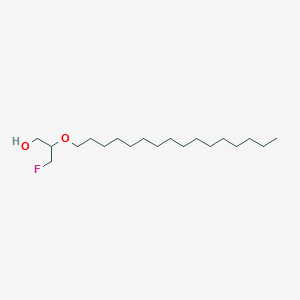

![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)


